molecular formula C7H10N2O B2429951 (2-Cyclopropylpyrazol-3-yl)methanol CAS No. 1518501-48-8

(2-Cyclopropylpyrazol-3-yl)methanol

Cat. No. B2429951
CAS RN: 1518501-48-8
M. Wt: 138.17
InChI Key: LFRKVXCRPQISJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Cyclopropylpyrazol-3-yl)methanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of “(2-Cyclopropylpyrazol-3-yl)methanol” can be represented by the InChI string: InChI=1S/C7H10N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2 . The Canonical SMILES representation is C1CC1N2C(=CC=N2)CO .


Physical And Chemical Properties Analysis

“(2-Cyclopropylpyrazol-3-yl)methanol” has several computed properties . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. The compound has a Rotatable Bond Count of 2. The Exact Mass and Monoisotopic Mass are both 138.079312947 g/mol. The Topological Polar Surface Area is 38 Ų, and it has a Heavy Atom Count of 10. The compound has a Formal Charge of 0 and a Complexity of 125.

Scientific Research Applications

Safety and Hazards

“(2-Cyclopropylpyrazol-3-yl)methanol” is classified as causing skin irritation (H315) . It’s important to handle this compound with appropriate safety measures.

Future Directions

Pyrazole derivatives, such as “(2-Cyclopropylpyrazol-3-yl)methanol”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, future research may focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

(2-cyclopropylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRKVXCRPQISJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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